molecular formula C12H16INO2 B8643883 tert-butyl 2-(4-iodoanilino)acetate

tert-butyl 2-(4-iodoanilino)acetate

Cat. No.: B8643883
M. Wt: 333.16 g/mol
InChI Key: AJEQRAKAMKALBK-UHFFFAOYSA-N
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Description

tert-butyl 2-(4-iodoanilino)acetate is an organic compound with the molecular formula C12H16INO2 It is a derivative of aniline, where the amino group is substituted with a tert-butyl ester and an iodine atom is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-iodoanilino)acetate typically involves the reaction of 4-iodoaniline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-(4-iodoanilino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by a phenyl group .

Scientific Research Applications

tert-butyl 2-(4-iodoanilino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-iodoanilino)acetate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism would involve interaction with biological targets, such as enzymes or receptors, through binding interactions that modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2-(4-iodoanilino)acetate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

tert-butyl 2-(4-iodoanilino)acetate

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3

InChI Key

AJEQRAKAMKALBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,4-diiodobenzene (33 g, 100 mmol) and tert-butyl 2-aminoacetate hydrochloride (25 g, 150 mmol) in DMF (100 mL) was purged with N2. Cut (19 g, 100 mmol) was added, followed by K2CO3 (35 g, 250 mmol). The reaction mixture was stirred overnight at 90° C. and allowed to cool to rt. The mixture was filtered through a pad of diatomaceous earth, and the filtrate was concentrated under reduced pressure. The residue obtained was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:25 v/v)) to obtain compound 56a as a red oil. Mass Spectrum (LCMS, ESI pos.): Calcd. for C12H16INO2: 334.2 (M+H). Found 334.0.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step Two

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